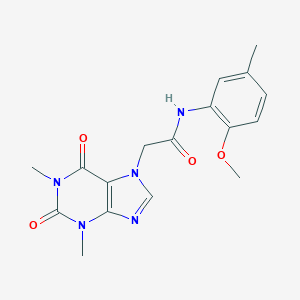
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Mecanismo De Acción
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE type 4, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 increases the levels of cAMP and cGMP, which in turn activate protein kinase A and protein kinase G, respectively. These kinases then phosphorylate a range of intracellular proteins, leading to a range of physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have a range of biochemical and physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects. In animal models of asthma and COPD, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to reduce airway hyperresponsiveness and to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several advantages for lab experiments, including its high selectivity for PDE type 4 and its well-established pharmacological profile. However, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 also has several limitations, including its relatively low potency and its potential for off-target effects. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 is a highly lipophilic compound, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724. One area of interest is the development of more potent and selective PDE type 4 inhibitors, which could have improved therapeutic potential in a range of diseases. Another area of interest is the investigation of the potential of 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a treatment for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential of 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a tool for studying the role of cAMP and cGMP signaling in a range of physiological and pathological processes.
Métodos De Síntesis
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized through a multistep process, which involves the reaction of 7-bromo-1,3-dimethylxanthine with 2-phenylacetoacetonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the chlorination of the product with thionyl chloride. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, COPD, and inflammatory disorders. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, and to reduce airway hyperresponsiveness in animal models of asthma and COPD. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.
Propiedades
IUPAC Name |
8-chloro-1,3-dimethyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-18-12-11(13(22)19(2)15(18)23)20(14(16)17-12)8-10(21)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJOWNALIUYQPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxo-5-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}pentanoic acid](/img/structure/B430822.png)
![4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2-methoxyphenol](/img/structure/B430823.png)
![3-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B430826.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430827.png)
![4-chloro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B430828.png)
![4-chloro-N-[(1-phenylcyclopentyl)methyl]butanamide](/img/structure/B430829.png)
![5-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B430830.png)
![2-benzyl-3-ethyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B430831.png)
![2'-phenylspiro[cyclohexane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B430833.png)
![3-amino-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B430837.png)

![3-methyl-2-(methylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430842.png)
![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclopentane]-1-yl)-2-phenylacetamide](/img/structure/B430844.png)